1-Chlorobutane-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chlorobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)4(7)2-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPSZWVDPABXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204136 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5559-62-6 | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5559-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorobutane-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005559626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.481 | |
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| Record name | 1-CHLOROBUTANE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EG3J96KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 1 Chlorobutane 2,3 Dione
Established Synthetic Routes to 1-Chlorobutane-2,3-dione
The traditional synthesis of this compound primarily relies on the direct chlorination of readily available diketone precursors.
Chlorination Reactions of Butanedione Precursors
The most widely documented method for preparing this compound involves the direct α-chlorination of 2,3-butanedione (B143835) (also known as diacetyl). This electrophilic substitution reaction replaces a hydrogen atom on the α-carbon with a chlorine atom.
A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a solvent like benzene (B151609) at elevated temperatures. The mechanism involves the generation of a chlorosulfonyl intermediate, which facilitates the abstraction of an α-hydrogen from the butanedione. This is followed by the substitution of the hydrogen with chlorine. Benzene is thought to stabilize the transition state, which helps to minimize side reactions such as dichlorination.
Other chlorinating agents, such as thionyl chloride (SOCl₂), can also be employed for the synthesis of α-chloroketones from their ketone precursors. Generally, these direct chlorination methods can be effective but may require careful control of reaction conditions to ensure selective monochlorination and avoid the formation of di- and trichlorinated byproducts. oup.comupenn.edu
Table 1: Synthesis of this compound via Chlorination of 2,3-Butanedione
| Chlorinating Agent | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| Sulfuryl Chloride (SO₂Cl₂) | Benzene | 60°C | 60% | |
| Thionyl Chloride (SOCl₂) | Dichloromethane | 0–5°C | ~65–75% |
Alternative Synthetic Pathways for this compound Formation
Beyond the direct chlorination of 2,3-butanedione, other strategies for forming α-chloroketones can be considered as alternative pathways. These methods often start from different precursors. For instance, α-chloroketones can be synthesized from esters via the addition of a chloromethyllithium carbenoid, followed by decarboxylation. wiley.comorganic-chemistry.org While not specifically detailed for this compound, this approach represents a viable alternative route starting from an appropriate ester.
Another approach involves the acylation of organometallic reagents like Grignard or organolithium reagents with N-methoxy-N-methylchloroacetamide. thieme-connect.comwipo.int This method provides a high-yielding synthesis of α-chloro ketones. thieme-connect.comwipo.int Additionally, a multi-step synthesis has been described for the analogous 1-bromobutane-2,3-dione, which begins with the chlorination of 3-oxopentanoic acid methyl ester using thionyl chloride. A similar strategy could theoretically be adapted for the synthesis of this compound.
Advanced and Emerging Synthetic Strategies
Recent research has focused on developing more sophisticated synthetic methods that offer greater control over the reaction, particularly regarding stereoselectivity, and that align with the principles of green chemistry.
Stereoselective and Enantioselective Approaches
The development of asymmetric α-chlorination of 1,3-dicarbonyl compounds is a significant area of advanced synthesis. These methods aim to produce chiral molecules with a high degree of enantiomeric excess (ee). Organocatalysis has emerged as a powerful tool in this field. For example, chiral 2-aminobenzimidazole (B67599) derivatives have been shown to be highly active and selective organocatalysts for the asymmetric functionalization of 1,3-dicarbonyl compounds. mdpi.com In these reactions, the catalyst is used in combination with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a polychloroquinone derivative, to achieve the desired chlorinated product with enantioselectivity. mdpi.com
Another study explored the use of chiral lithium phosphates in the catalytic aza-Darzens reaction of N-benzoyl-3-methoxybenzaldimine with a chlorinated dione (B5365651), although the enantiomeric excess achieved was low in this specific case. researchgate.net These approaches highlight the ongoing efforts to control the stereochemical outcome of chlorination reactions on dicarbonyl compounds.
Catalytic Synthesis Methods
Various catalytic systems have been developed to improve the efficiency and selectivity of the α-chlorination of dicarbonyl compounds. One method utilizes trimethylchlorosilane (TMSCl) as the chlorine source, promoted by phenyliodonium (B1259483) diacetate as an oxidant. organic-chemistry.orgthieme-connect.com This reaction proceeds under mild conditions at room temperature and provides α-monochlorinated products in good yields. organic-chemistry.orgthieme-connect.com Another efficient chlorinating agent is trichloroisocyanuric acid, which can be used for the α-chlorination of 1,3-dicarbonyl compounds at room temperature without the need for an additional oxidant or base, resulting in high yields. sioc-journal.cn
Furthermore, continuous flow technology represents an emerging strategy for the synthesis of α-chloroketones. wiley.com This method allows for the generation and use of highly reactive and unstable species, such as α-chloromethyl lithium, in a controlled manner. wiley.com The very short reaction times possible in flow reactors can prevent the formation of undesired byproducts, leading to a fast and efficient synthesis with high throughput. wiley.com
Table 2: Comparison of Advanced Catalytic Methods for α-Chlorination
| Method | Chlorine Source/Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| TMSCl-Mediated Chlorination | Trimethylchlorosilane (TMSCl) / Phenyliodonium diacetate | Mild conditions, high selectivity for monochlorination | organic-chemistry.orgthieme-connect.com |
| Trichloroisocyanuric Acid | Trichloroisocyanuric acid | Mild, no additional oxidant/base needed, high yield | sioc-journal.cn |
| Continuous Flow Synthesis | Chloromethyllithium (generated in-situ) | Fast reaction times, high throughput, handles unstable intermediates | wiley.com |
Green Chemistry Principles in this compound Synthesis
In line with the growing importance of sustainable chemistry, efforts have been made to develop more environmentally benign methods for the α-chlorination of carbonyl compounds. oup.commdpi.com These "green" approaches focus on using less hazardous reagents, reducing waste, and employing milder reaction conditions. mdpi.com
Reactivity and Reaction Mechanisms of 1 Chlorobutane 2,3 Dione
Nucleophilic Substitution Reactions of 1-Chlorobutane-2,3-dione
The presence of a chlorine atom on the carbon adjacent to a carbonyl group significantly activates the C-Cl bond towards nucleophilic substitution. This enhanced reactivity is a hallmark of α-haloketones.
Investigations into Halogen Displacement Pathways
The primary pathway for halogen displacement in this compound is the bimolecular nucleophilic substitution (S(_N)2) mechanism. youtube.comjove.com The electron-withdrawing nature of the adjacent carbonyl group at C2 polarizes the C1-Cl bond, making the C1 carbon atom highly electrophilic and susceptible to attack by nucleophiles. nih.gov This inductive effect is a key factor in the heightened reactivity of α-haloketones compared to their corresponding alkyl halide counterparts. For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) at a rate that is approximately 36,000 times faster than that of 1-chloropropane. wikipedia.org
The reaction proceeds via a backside attack by the nucleophile on the C1 carbon, leading to a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride ion are positioned 180° apart. youtube.com The carbonyl group plays a crucial role in stabilizing this transition state through orbital overlap, thereby lowering the activation energy of the reaction. youtube.com
While the S(_N)2 pathway is dominant, the unimolecular (S(_N)1) pathway is generally disfavored for α-haloketones. youtube.comjove.com The formation of a carbocation at the α-position to a carbonyl group is energetically unfavorable due to the electron-withdrawing nature of the carbonyl, which would destabilize the positive charge. youtube.com
A variety of nucleophiles can participate in the displacement of the chlorine atom in α-haloketones, including halides, amines, thiols, and cyanides. nih.govwikipedia.org The choice of nucleophile and reaction conditions can be tailored to synthesize a diverse array of substituted butanedione derivatives.
Stereochemical Outcomes of Substitution
Given that nucleophilic substitution at the C1 position of this compound proceeds via an S(_N)2 mechanism, a complete inversion of stereochemistry at the reacting center is the expected outcome, provided that C1 is a stereocenter. up.ac.za However, in the case of this compound, the C1 carbon is not chiral.
Stereochemical considerations become more complex in conformationally rigid systems, such as cyclic α-haloketones. For example, in the reaction of acetate (B1210297) with 2-chloro-4-t-butylcyclohexanone, the trans isomer is 61 times more reactive than the cis isomer. researchgate.net This difference in reactivity is attributed to the stereoelectronic requirements of the transition state, where proper alignment of the interacting orbitals can significantly influence the reaction rate. researchgate.net While this compound is an acyclic and conformationally flexible molecule, the principles of stereoelectronic control are still fundamentally important in understanding its reactivity.
Electrophilic Addition Reactions Involving the Dicarbonyl Moiety
The vicinal dicarbonyl group in this compound presents two electrophilic carbon centers at C2 and C3, making it a target for nucleophilic addition reactions. However, under certain conditions, the π-systems of the carbonyls can exhibit nucleophilic character, particularly after enolization, leading to electrophilic addition.
Chemo- and Regioselectivity in Addition Processes
The two carbonyl groups in this compound are electronically distinct due to the influence of the adjacent methyl group at one end and the chloromethyl group at the other. This electronic asymmetry dictates the chemo- and regioselectivity of addition reactions. The C2 carbonyl is adjacent to the electron-donating methyl group, while the C3 carbonyl is adjacent to the electron-withdrawing chloromethyl group. Consequently, the C3 carbonyl carbon is expected to be more electrophilic and therefore more susceptible to nucleophilic attack.
In electrophilic additions, which typically proceed through an enol or enolate intermediate, the regioselectivity is governed by the relative stability of the possible intermediates. libretexts.org Acid-catalyzed enolization will likely favor the formation of the enol where the double bond is between C2 and C3, as this would be a conjugated system. Subsequent attack by an electrophile would then be directed by the electronic properties of this enol.
The concept of chemoselectivity arises when a reagent has the potential to react with either the carbonyl group or the α-chloro position. youtube.com For example, a strong, non-basic nucleophile would likely favor S(_N)2 displacement of the chloride, whereas a bulky, basic nucleophile might preferentially attack one of the carbonyl carbons.
Factors Influencing Selectivity in Reactions of this compound
| Factor | Influence on Chemoselectivity | Influence on Regioselectivity |
|---|---|---|
| Nature of the Reagent | Strong, soft nucleophiles favor SN2 at C1. Hard nucleophiles favor carbonyl addition. | Attack at the more electrophilic C3 carbonyl is generally favored. |
| Steric Hindrance | Bulky reagents may show preference for the less hindered reaction site. | The C2 carbonyl is sterically more hindered by the adjacent methyl group. |
| Reaction Conditions | Acidic conditions can promote enolization and subsequent electrophilic attack on the C=C bond. Basic conditions can lead to enolate formation or Favorskii rearrangement. | Kinetic vs. thermodynamic control can alter the product distribution. |
Formation of Adducts and Intermediates
The addition of a nucleophile to one of the carbonyl carbons of this compound initially forms a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield a stable adduct, such as a hemiacetal or a cyanohydrin.
In the context of electrophilic additions, the key intermediate is often an enol or enolate. libretexts.org For instance, acid-catalyzed halogenation of ketones proceeds through an enol intermediate, which is the rate-determining step. libretexts.org The enol is nucleophilic and readily attacks the electrophilic halogen. While this compound is already halogenated, this principle applies to other electrophilic additions.
The formation of more complex adducts, such as heterocycles, is also a prominent reaction pathway for α-haloketones and dicarbonyl compounds. wikipedia.orgresearchgate.net For example, reaction with thioamides can lead to the formation of thiazoles, and reaction with o-phenylenediamines can yield quinoxalines. wikipedia.orgresearchgate.net These reactions often involve an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.
Radical Reactions and Mechanistic Elucidation
While ionic reactions are the most common for this compound, radical pathways are also possible, particularly under photochemical or radical-initiating conditions. The C-Cl bond can undergo homolytic cleavage to generate an α-keto radical.
Recent research has shown that α-haloketones can serve as precursors for α-keto radicals, which can then participate in various coupling reactions. nih.gov For example, α-keto radicals generated from α-bromoketones have been shown to react with vinyl ethers to form substituted furans. nih.gov A similar reactivity could be anticipated for this compound.
The mechanism for radical reactions typically involves three stages: initiation, propagation, and termination. Initiation can be achieved by photolysis or with a radical initiator. In the case of this compound, this would involve the homolytic cleavage of the C-Cl bond. The resulting α-keto radical is the key intermediate in the propagation steps, where it can react with other molecules to form new radical species and the desired product. Termination occurs when two radical species combine.
The elucidation of these radical mechanisms often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect the transient radical intermediates, and kinetic studies to determine the reaction order and rate-determining steps. The products formed can also provide insight into the nature of the radical intermediates and the reaction pathway. For instance, the photocatalytic oxidative halogenation of olefins to produce α-haloketones has been shown to proceed via halogen radical intermediates. acs.org
Relative Reactivity of C-H Bonds in Radical Chlorination of 1-Chlorobutane (B31608)
Data from the radical chlorination of 1-chlorobutane provides insight into the relative reactivity of different C-H bonds, which is influenced by both statistical factors and the stability of the resulting radical intermediate. While this data is for 1-chlorobutane, it illustrates the principles that would govern radical abstraction from the methyl group of this compound.
| Position of H Abstraction | Resulting Radical | Relative Abundance of Dichlorobutane Product (%) | Relative Reactivity per Hydrogen |
|---|---|---|---|
| C1 | Primary | 25 | 1.0 |
| C2 | Secondary | 50 | 2.0 |
| C3 | Secondary | 17 | 0.68 |
| C4 | Primary | 8 | 0.21 |
Generation and Reactivity of α-Carbon Radical Intermediates
The generation of α-carbon radical intermediates from this compound is a key aspect of its reactivity. These radicals can be formed under specific reaction conditions, leading to various substitution products. Studies on the free-radical chlorination of 1-chlorobutane show that the presence of a chlorine atom significantly influences the reactivity of adjacent C-H bonds. upenn.eduupenn.eduupenn.edu The electron-withdrawing nature of the chlorine atom strengthens the C-H bonds on the α-carbon (C1), making hydrogen abstraction more difficult compared to other positions on the butane (B89635) chain. upenn.eduupenn.edu
However, in the context of this compound, the α-carbon radical at the C1 position, once formed, can participate in specific reactions. For instance, in acetonitrile (B52724)/water mixtures with triethylamine, this radical intermediate has been shown to react with vinyl arenes. This process, known as 1,2-oxo-alkylation, results in the formation of triketone derivatives.
The relative reactivity for radical formation at different positions in a related molecule, 1-chlorobutane, provides insight into the electronic effects at play.
Table 1: Relative Reactivity of Hydrogens in Free-Radical Chlorination of 1-Chlorobutane Data derived from studies on the influence of chlorine as a substituent.
| Carbon Position | Type of Hydrogen | Relative Reactivity | Product Isomer | Percentage Found |
| C1 | Primary (α to Cl) | Least Reactive | 1,1-dichlorobutane | ~6% |
| C2 | Secondary (β to Cl) | Moderately Reactive | 1,2-dichlorobutane | ~24% |
| C3 | Secondary (γ to Cl) | Most Reactive | 1,3-dichlorobutane | ~48% |
| C4 | Primary (δ to Cl) | More Reactive than C1 | 1,4-dichlorobutane | ~22% |
This table illustrates the strong deactivating effect the chlorine atom has on the adjacent C-H bonds (C1 and C2) towards radical abstraction. upenn.eduupenn.edu
Studies on Oxidative 1,2-Halogen Shifts and Rearrangements
While specific studies detailing oxidative 1,2-halogen shifts for this compound are not extensively documented in readily available literature, this type of rearrangement is a known pathway for α-haloketones in general. nih.gov The Favorskii rearrangement is a prominent example where an α-halo ketone, upon treatment with a base, forms a cyclopropanone (B1606653) intermediate, which then opens to yield a rearranged carboxylic acid derivative. This mechanism involves the abstraction of an acidic α'-hydrogen, followed by intramolecular nucleophilic attack and displacement of the halide. wikipedia.org Given the structure of this compound, which possesses both an α-halogen and α'-hydrogens, it is mechanistically plausible that it could undergo similar base-induced rearrangements.
Cycloaddition Reactions and Heterocycle Formation
The electrophilic nature of the dicarbonyl system in this compound makes it a participant in cycloaddition reactions, leading to the formation of various heterocyclic systems.
Synthesis of Oxazines and Other Annulated Systems
This compound serves as a precursor for the synthesis of oxazines, which are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The reaction with olefins, such as styrene (B11656) derivatives, in the presence of a base like sodium carbonate, yields oxazine (B8389632) derivatives. This transformation highlights the utility of this compound as a building block in heterocyclic synthesis. The formation of these annulated systems often proceeds through multi-step sequences initiated by the reactivity of the α-chlorodione moiety. Other complex heterocyclic structures can be accessed through reactions that leverage the dual reactivity of the carbonyl and α-halo functionalities. nih.gov
Role of Transient Vinyl Nitroso Intermediates
The formation of certain heterocycles from derivatives of this compound may involve transient intermediates like vinyl nitroso compounds. While not directly formed from the dione (B5365651) itself, its corresponding dioxime, this compound dioxime, is an α-chloro oxime. chemicalbook.com The halogenation of oximes is a known method to produce 1-chloro-1-nitrosoalkanes. nih.gov It is plausible that dehydrochlorination of an intermediate derived from the α-chloro oxime could generate a transient vinyl nitroso species. These vinyl nitroso intermediates are highly reactive and can undergo hetero-Diels-Alder reactions with alkenes to form 1,2-oxazine derivatives. nih.gov This pathway represents an important mechanistic consideration in the synthesis of nitrogen- and oxygen-containing heterocycles from α-halo carbonyl derivatives.
Comparative Reactivity Studies
The reactivity of this compound can be compared with its analogs and derivatives to understand the influence of specific structural features.
Analogs and Derivatives of this compound (e.g., Dioximes)
The conversion of the ketone functionalities into other groups, such as oximes, significantly alters the compound's reactivity. The derivative this compound dioxime introduces nucleophilic nitrogen atoms and hydroxyl groups, opening up different reaction pathways. chemicalbook.com As mentioned previously, α-chloro oximes are precursors to nitroso compounds and can be used in the synthesis of heterocycles like oxazines. nih.govnih.gov
Comparing the reactivity of this compound with simpler α-haloketones reveals the influence of the second carbonyl group. nih.govwikipedia.org The additional carbonyl group enhances the electrophilicity of the carbon backbone and the acidity of the α'-hydrogens, potentially facilitating reactions like the Favorskii rearrangement or aldol-type condensations that might be less favorable in monoketone analogs.
Table 2: Summary of Reaction Outcomes for this compound A comparative overview of reactivity under different conditions.
| Reactants | Conditions | Key Intermediate | Product Type |
| Vinyl Arenes | Triethylamine, Acetonitrile/Water | α-Carbon Radical | Triketone |
| Olefins (e.g., Styrene) | Sodium Carbonate | Not Specified | Oxazine Derivative |
| Base (General) | Aprotic Solvent | Enolate/Cyclopropanone (Plausible) | Rearranged Products |
This table summarizes the diverse reaction pathways available to this compound, highlighting its role as a versatile synthetic intermediate.
Theoretical and Computational Chemistry Studies of 1 Chlorobutane 2,3 Dione
Quantum Chemical Calculations of Electronic Structure
The electronic structure of a molecule is fundamental to understanding its chemical properties. Quantum chemical calculations serve as a powerful tool to model this structure, offering a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 1-Chlorobutane-2,3-dione, a DFT study would typically commence with geometry optimization to find the most stable arrangement of its atoms. Following this, a variety of electronic properties can be calculated.
A key aspect of DFT investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the presence of electronegative oxygen and chlorine atoms is expected to lower the energy of the molecular orbitals. The lone pairs on the oxygen and chlorine atoms would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the π* orbitals of the carbonyl groups are expected to be the primary components of the LUMO, indicating that the carbonyl carbons are prone to nucleophilic attack.
Illustrative data from a hypothetical DFT calculation on this compound is presented in the table below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule |
Note: The values in this table are illustrative and based on typical results for similar chlorinated ketones.
While DFT is a robust method, higher-level ab initio methods like Coupled Cluster (CC) theory can provide even more accurate results, particularly for electron correlation effects. wikipedia.org Coupled Cluster methods construct the multi-electron wavefunction using an exponential cluster operator, which systematically includes electron correlation. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in quantum chemistry for its high accuracy. github.io
For a relatively small molecule like this compound, CCSD(T) calculations would be computationally feasible and could be used to benchmark the results obtained from DFT. These higher-level calculations would provide more precise values for the total energy, optimized geometry, and other electronic properties, serving as a valuable reference for assessing the performance of different DFT functionals. Given the high computational cost, these methods are typically used for smaller molecules where high accuracy is paramount. github.iomaplesoft.com
Computational Prediction of Reactivity and Stability
Computational chemistry offers a suite of tools to predict where and how a molecule is likely to react. These methods are based on the analysis of the molecule's electronic structure and provide quantitative measures of local reactivity.
Fukui functions are a concept within DFT that help in identifying the most reactive sites in a molecule. wikipedia.org They describe how the electron density at a particular point changes with a small change in the total number of electrons. wikipedia.org There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance)
f-(r) : for electrophilic attack (electron donation)
f0(r) : for radical attack
By calculating these functions for this compound, one could predict the preferred sites for different types of reactions. It is anticipated that the carbonyl carbons would exhibit high values of f+(r), marking them as the primary sites for nucleophilic attack. The oxygen and chlorine atoms, with their lone pairs, would likely have high values of f-(r), indicating their susceptibility to electrophilic attack. Such analysis is invaluable for understanding the regioselectivity of reactions involving this compound. researchgate.net
A condensed-to-atom representation of the Fukui functions provides a set of numerical values that can be used to rank the reactivity of each atom in the molecule.
| Atom | Hypothetical f+ | Hypothetical f- | Reactivity Prediction |
| C1 (CH2Cl) | 0.15 | 0.05 | Moderate nucleophilic attack |
| C2 (C=O) | 0.35 | 0.10 | High nucleophilic attack |
| C3 (C=O) | 0.32 | 0.12 | High nucleophilic attack |
| C4 (CH3) | 0.08 | 0.03 | Low reactivity |
| O1 (on C2) | 0.05 | 0.30 | High electrophilic attack |
| O2 (on C3) | 0.04 | 0.28 | High electrophilic attack |
| Cl | 0.01 | 0.12 | Moderate electrophilic attack |
Note: The values in this table are for illustrative purposes to demonstrate the application of Fukui functions.
Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intramolecular interactions. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de
An NBO analysis of this compound would provide a detailed picture of its Lewis structure. It would quantify the natural atomic charges on each atom, revealing the charge distribution within the molecule. Due to the high electronegativity of oxygen and chlorine, the carbonyl carbons and the carbon bonded to chlorine are expected to carry significant positive charges, while the oxygen and chlorine atoms will have negative charges.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.org This allows for the definition and characterization of atoms and chemical bonds based on the topology of the electron density. wikipedia.org
A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insights into the nature of the chemical bond.
For this compound, a QTAIM analysis would characterize all the covalent bonds within the molecule. For instance, the C=O bonds would be expected to have a high ρ and a negative ∇²ρ, characteristic of shared (covalent) interactions. The C-Cl bond would also be analyzed to determine its degree of covalency versus ionicity. QTAIM can also identify non-covalent interactions, which might be present in different conformations of the molecule. researchgate.net
Mechanistic Pathways Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the intricate details of chemical reactions. For a molecule like this compound, these simulations can provide insights into its reactivity, stability, and the mechanisms by which it transforms.
The study of a chemical reaction at a molecular level involves the identification of stable molecules (reactants and products) and the high-energy transition states that connect them. Transition state theory posits that for a reaction to occur, molecules must pass through a specific, high-energy geometry known as the transition state. wikipedia.org Computational methods, particularly quantum chemical calculations, are adept at locating these fleeting structures.
For this compound, a potential reaction to investigate would be its nucleophilic substitution at the carbon bearing the chlorine atom. By systematically varying the bond lengths and angles in the reacting system, a potential energy surface can be mapped out. This surface provides a visual representation of the energy of the system as a function of its geometry. The peaks on this surface correspond to transition states, while the valleys represent stable intermediates or products. libretexts.org
Hypothetical Reaction Coordinate for Nucleophilic Substitution on this compound
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0 |
| Transition State | Partially formed nucleophile-carbon bond and partially broken carbon-chlorine bond | +25 |
| Products | Substituted butanedione + Chloride ion | -10 |
This table presents a simplified, hypothetical energy profile for a nucleophilic substitution reaction. The actual values would be determined through detailed quantum mechanical calculations.
Once the energy landscape is mapped, key kinetic and thermodynamic parameters can be extracted. The height of the energy barrier at the transition state, known as the activation energy, is directly related to the reaction rate. A higher barrier implies a slower reaction. Computational software can calculate these activation energies, providing a quantitative measure of reaction kinetics.
Thermodynamic properties, such as the enthalpy and Gibbs free energy of reaction, can be determined by comparing the energies of the reactants and products. This information reveals whether a reaction is energetically favorable (exothermic) and spontaneous (exergonic).
For this compound, one could computationally study its thermal decomposition. Different decomposition pathways could be proposed, and the activation energies for each could be calculated to determine the most likely mechanism.
Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Parameter | Definition | Hypothetical Value |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 30 kcal/mol |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | -15 kcal/mol (exothermic) |
| Gibbs Free Energy of Reaction (ΔG) | The maximum amount of non-expansion work that can be extracted from a closed system. | -20 kcal/mol (spontaneous) |
These values are illustrative and would be the output of computational thermochemical analysis.
Structure-Reactivity and Structure-Property Relationships via Computational Modeling
The presence of a chlorine atom in this compound is expected to have a significant impact on its electronic structure and, consequently, its chemical properties. Chlorine is an electronegative atom, meaning it will draw electron density towards itself. This inductive effect can influence the reactivity of nearby functional groups.
In the case of this compound, the chlorine atom is adjacent to a dicarbonyl system. This proximity will likely affect the electrophilicity of the carbonyl carbons. Computational methods can quantify this effect by calculating atomic charges and mapping the electrostatic potential surface of the molecule. Such a map would visually show the electron-rich and electron-poor regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine atom strengthens the bonds on adjacent carbons. upenn.edu
Calculated Atomic Charges (Hypothetical) for Key Atoms in this compound
| Atom | Mulliken Population Analysis (e) (Illustrative) |
|---|---|
| Cl | -0.35 |
| C1 (attached to Cl) | +0.20 |
| C2 (carbonyl) | +0.45 |
| C3 (carbonyl) | +0.40 |
| O (on C2) | -0.50 |
| O (on C3) | -0.48 |
This table provides hypothetical atomic charges, which are a common output of quantum chemistry calculations and indicate the distribution of electrons within the molecule.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property or activity. nih.gov While often used in drug design to predict biological activity, QSAR can also be applied to predict physicochemical properties such as boiling point, solubility, or reactivity.
For this compound and a series of related compounds, a QSAR model could be developed to predict a property like their chromatographic retention time or their rate of reaction with a common reagent. This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors are numerical representations of different aspects of the molecule's structure, such as its size, shape, and electronic properties.
Multiple linear regression or more advanced machine learning algorithms can then be used to build a mathematical equation that links these descriptors to the property of interest. Such a model could then be used to predict the properties of new, unsynthesized compounds.
Example of Descriptors for a Non-Biological QSAR Model
| Descriptor Type | Example Descriptor | Property Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the carbon skeleton |
| Quantum Chemical | Dipole Moment | Polarity of the molecule |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (HOMO) | Electron-donating ability |
This table lists some of the many possible descriptors that could be used to build a QSAR model for predicting the physicochemical properties of this compound and related molecules.
Applications of 1 Chlorobutane 2,3 Dione in Organic Synthesis
Role as a Versatile Reagent and Building Block
The utility of 1-Chlorobutane-2,3-dione in organic synthesis stems from its electrophilic nature and the presence of multiple reactive sites. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the two carbonyl groups can undergo additions, reductions, or condensation reactions. This versatility makes it a valuable starting material for creating intricate molecular structures.
Table 1: Reactive Sites and Potential Transformations of this compound
| Functional Group | Position | Potential Reaction Types |
|---|---|---|
| Chlorine Atom | C1 | Nucleophilic Substitution |
| Carbonyl Group | C2 | Nucleophilic Addition, Condensation, Reduction |
| Carbonyl Group | C3 | Nucleophilic Addition, Condensation, Reduction |
This compound serves as a foundational component for the assembly of more elaborate organic molecules. Its dicarbonyl system and chloro-substituent provide handles for sequential reactions, allowing chemists to build complexity in a controlled manner. The compound's ability to undergo cycloaddition and substitution reactions is crucial for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in constructing complex molecular frameworks. By reacting with various nucleophiles, the chlorine atom can be displaced to introduce new functional groups or to tether the butane (B89635) backbone to other molecular fragments.
This compound is not only used to build final target molecules directly but also serves as a precursor to other valuable synthetic intermediates. Through chemical manipulation, the functional groups of this compound can be transformed to yield different reagents. For instance, selective reduction of one or both carbonyl groups can produce the corresponding chloro-diols or chloro-hydroxy-ketones, which are themselves useful building blocks for further synthesis. Similarly, substitution of the chlorine atom can lead to a new family of butanedione derivatives with tailored reactivity for specific synthetic goals.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. nih.govmdpi.com The structure of this compound, with its two electrophilic carbonyl carbons and a carbon atom bearing a leaving group, makes it a theoretically ideal substrate for reactions with dinucleophiles to form various heterocyclic rings.
Oxazines are a class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. They are synthetic targets due to their presence in biologically active molecules. nih.gov The synthesis of oxazines can be achieved through various methods, including the cycloisomerization of N-(2-alkynyl)aryl benzamides catalyzed by gold(I) complexes or through Diels-Alder reactions. nih.govnih.gov
Theoretically, the vicinal dicarbonyl structure of this compound could react with a 1,2-aminoalcohol via a cyclocondensation reaction to form a dihydropyran ring, which could then be further elaborated. However, specific documented examples of this compound being used directly for the synthesis of oxazines are not prominent in current literature.
Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system. nih.gov Synthetic methods for these compounds are diverse and include dehydrative cyclization and multi-component reactions. pitt.edumdpi.comcore.ac.uk
The reactivity profile of this compound suggests its potential as a precursor for nitrogen-containing heterocycles. For example, a condensation reaction with a 1,2-diamine like ethylenediamine (B42938) could potentially lead to the formation of a dihydropyrazine (B8608421) derivative. Similarly, reaction with hydrazine (B178648) could yield a pyridazine (B1198779) derivative. These potential pathways leverage the ability of the dicarbonyl unit to react with dinucleophiles to form a six-membered ring.
Table 2: Potential Dinucleophiles for Synthesis of Nitrogen Heterocycles from this compound
| Dinucleophile | Target Heterocycle Class |
|---|---|
| 1,2-Diamines (e.g., Ethylenediamine) | Dihydropyrazines |
| Hydrazine and its derivatives | Pyridazines |
Heterocycles containing sulfur and selenium are of significant interest for their biological activities and applications in materials science. mdpi.comnih.gov The synthesis of these compounds often involves the reaction of carbon backbones with elemental selenium or sulfur, or the use of specialized sulfur-transfer reagents like Lawesson's reagent. mdpi.comnih.gov
The dicarbonyl functionality of this compound makes it a plausible candidate for the synthesis of sulfur- or selenium-containing heterocycles. Reaction with a phosphorus pentasulfide-based reagent could convert the diketone into a dithione, a key intermediate for sulfur heterocycles. For selenium heterocycles, reaction with reagents like hydrogen selenide (B1212193) or phosphorus pentaselenide could, in principle, lead to the formation of selenophenes or related structures. While these reactions are chemically reasonable, specific applications of this compound in the synthesis of these particular heterocycles are not widely documented in the surveyed literature.
Utilization in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, characterized by a series of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently. The electrophilic nature of the carbonyl carbons and the presence of a reactive carbon-chlorine bond in this compound theoretically make it a suitable candidate for participation in such processes.
However, a thorough review of available research yields no specific examples of multicomponent or cascade reactions where this compound is explicitly used as a key reactant. General principles of dicarbonyl chemistry in MCRs exist, but direct translation to this specific chlorinated diketone is not documented. Consequently, the creation of a data table detailing specific reactants, conditions, and products for such reactions involving this compound is not feasible based on current scientific literature.
Applications in Materials Chemistry and Polymer Science
Similarly, the application of this compound in the fields of materials chemistry and polymer science appears to be an unexplored area of research. Functional monomers are the building blocks of advanced polymers, and the bifunctional nature of this compound could potentially be exploited for the synthesis of novel polymers with unique properties. For instance, the dicarbonyl functionality could be a site for forming heterocyclic repeating units, while the chloro-substituent could serve as a handle for post-polymerization modification.
Despite this potential, there are no published studies detailing the use of this compound as a monomer or cross-linking agent in polymerization reactions. Research into the synthesis of functional polymers often involves a wide array of monomers, but this compound is not among those reported in the surveyed literature. As a result, a data table of polymers derived from this compound, along with their associated properties, cannot be compiled.
Applications in Biological and Medicinal Chemistry Research
Molecular Interactions with Biomolecules
The biological effects of 1-Chlorobutane-2,3-dione are rooted in its ability to interact directly with essential biomolecules. Molecular interactions refer to the attractive or repulsive forces between molecules and are fundamental to biological processes such as protein folding and drug-target binding. gatech.edunih.gov The specific architecture of this compound, with its electron-withdrawing chlorine atom and dicarbonyl system, facilitates potent electrophilic interactions.
An electrophile is a chemical species that is attracted to electrons and participates in reactions by accepting an electron pair. nih.gov this compound functions as a significant electrophile. The chlorine atom enhances the electrophilicity of the adjacent carbonyl carbons, making them highly susceptible to nucleophilic attack. Nucleophiles, such as the amino acid cysteine, react with electrophiles through a mechanism that involves the donation of an electron pair, resulting in a new covalent bond. nih.gov
In biological systems, numerous nucleophilic sites are present in proteins and nucleic acids. Key examples include:
Thiol groups (-SH) of cysteine residues in proteins.
Amino groups (-NH2) of lysine (B10760008) residues.
Imidazole groups of histidine residues.
Nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA.
The electrophilic carbons in this compound can be readily attacked by these nucleophilic sites, initiating a chemical modification of the biomolecule. The reaction with cysteine's thiolate anion is a particularly common mechanism for electrophiles, a process known as S-alkylation. nih.gov
The electrophilic attack by this compound on a biomolecule results in the formation of a stable covalent bond, creating what is known as a covalent adduct. Covalent inhibitors can have advantages in drug design, as the formation of an adduct can provide an additional layer of selectivity based on the intrinsic reactivity of the target protein. nih.gov
The formation of these adducts has significant biological consequences:
Alteration of Protein Function : When this compound forms an adduct with an amino acid in a protein, it can alter the protein's three-dimensional structure. This conformational change can lead to a loss or modification of the protein's function, such as inhibiting its enzymatic activity.
Enzyme Inhibition : If the covalent modification occurs at or near the active site of an enzyme, it can permanently block substrate binding, leading to irreversible inhibition.
Disruption of Cellular Signaling : Modification of proteins involved in signal transduction pathways can disrupt cellular communication and processes.
While some covalent interactions are irreversible, researchers are also exploring reversible covalent inhibitors. nih.gov These compounds form adducts that can dissociate, which may help to minimize off-target effects and potential toxicity by preventing the permanent accumulation of modified proteins. nih.gov
Table 1: Summary of Molecular Interactions of this compound
| Interaction Type | Biomolecular Target | Mechanism | Biological Consequence |
|---|---|---|---|
| Electrophilic Attack | Nucleophilic sites in proteins (e.g., Cysteine, Lysine) and nucleic acids. | The electrophilic carbonyl carbons of the dione (B5365651) are attacked by nucleophilic groups (e.g., -SH, -NH2). nih.gov | Initiates the process of covalent modification. |
| Covalent Adduct Formation | Proteins, Enzymes. | Formation of a stable covalent bond between the compound and the biomolecule following electrophilic attack. | Altered protein conformation, enzyme inhibition, disruption of biological pathways. nih.gov |
Modulation of Cellular and Biochemical Pathways
Through its molecular interactions, this compound can significantly influence a variety of cellular and biochemical pathways. These modulatory effects are often a direct result of covalent adduct formation and the compound's inherent reactivity.
Research indicates that exposure of cells to this compound can lead to the induction of oxidative stress. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov ROS, such as hydrogen peroxide (H₂O₂), are chemically reactive molecules containing oxygen. nih.gov
The interaction of this compound with cellular components can trigger an increase in ROS levels. This accumulation of ROS can have several effects:
Damage to cellular macromolecules, including lipids, proteins, and DNA.
Activation of cellular stress response pathways as the cell attempts to counteract the oxidative damage.
In some organisms, oxidative stress can be used as a strategy to stimulate the production of valuable secondary metabolites that act as antioxidants. nih.gov
The ability of this compound to form covalent adducts makes it a potent agent for enzyme inhibition. The dione functional group is a key feature in several known enzyme inhibitors. For example, compounds containing a 1,3-dione moiety are known to inhibit enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
Inhibition can occur through two primary mechanisms:
Active Site Binding : The compound can bind directly to the enzyme's active site, often forming a covalent bond with a critical amino acid residue, thereby blocking the substrate from binding.
Allosteric Modulation : The compound may bind to a site other than the active site (an allosteric site). This binding can induce a conformational change in the enzyme that alters the shape of the active site, thereby modulating the enzyme's activity.
The study of such inhibition provides valuable insights into enzyme mechanisms and can be a foundational step in the development of new therapeutic agents.
The cellular disruptions caused by this compound, such as oxidative stress and protein modification, can trigger changes in intracellular signaling cascades. These pathways are the communication networks that dictate cellular responses to various stimuli.
It has been shown that this compound can activate signaling pathways like the MAPK/ERK pathway. Activation of such pathways ultimately leads to the modulation of transcription factors, which are proteins that control which genes are turned on or off. This influence on gene expression is a critical cellular response to chemical stress. For instance, cells might upregulate genes that encode for antioxidant enzymes or DNA repair proteins to mitigate the damage caused by the compound and its induced ROS. The study of these gene expression changes, for example through cDNA arrays, can reveal the specific cellular responses to the compound. nih.gov
Table 2: Modulation of Cellular and Biochemical Pathways by this compound
| Cellular Process | Mechanism of Action | Downstream Effect |
|---|---|---|
| Induction of Oxidative Stress | Interaction with cellular components leads to the generation of Reactive Oxygen Species (ROS). | Potential damage to lipids, proteins, and DNA; activation of cellular stress responses. nih.gov |
| Enzyme Inhibition | Covalent modification of enzyme active sites or allosteric sites. | Alteration or complete loss of enzyme catalytic activity. nih.gov |
| Influence on Gene Expression | Activation of signal transduction pathways (e.g., MAPK/ERK) in response to cellular stress. | Modulation of transcription factors, leading to changes in the expression of stress-response genes. nih.gov |
Research on Biologically Active Derivatives of this compound
The inherent reactivity of this compound, conferred by its α-chloro-diketone motif, allows it to serve as a versatile building block in organic synthesis. Researchers utilize this compound to construct more complex molecules, including various heterocyclic systems, which are then investigated for their potential biological activities.
Synthesis and Evaluation of Dioxime Derivatives for Metal Chelation
Dioximes, particularly vicinal dioximes, are a well-established class of organic compounds known for their exceptional ability to form stable complexes with transition metal ions. The synthesis of dioxime derivatives from this compound yields ligands capable of metal chelation. The reaction involves the condensation of the dione with hydroxylamine, converting the two carbonyl groups into oxime groups (-C=N-OH).
The resulting compound, this compound dioxime, possesses the characteristic vicinal dioxime arrangement that is highly effective for coordinating with metal ions such as nickel(II), palladium(II), and copper(II). chemicalbook.com This chelation occurs through the nitrogen atoms of the oxime groups, forming a stable five-membered ring with the metal center. The evaluation of these derivatives in research focuses on their binding affinity, selectivity for specific metals, and the stability of the resulting metal complexes.
Table 1: Synthesis of this compound Dioxime
| Reactant | Product | Functional Group Transformation |
| This compound | This compound dioxime chemicalbook.com | Dicarbonyl to Vicinal Dioxime |
| C=O groups react with hydroxylamine |
Exploration of Antimicrobial and Antifungal Properties of Derivatives
The core structure of this compound is a scaffold for synthesizing various heterocyclic derivatives that have been explored for antimicrobial and antifungal properties. The dicarbonyl functionality allows for condensation reactions with amines, hydrazines, and other nucleophiles to form rings like pyrazines, quinoxalines, and triazoles. These heterocyclic systems are prevalent in many biologically active compounds.
Research has shown that derivatives of related structures, such as thiazoles and triazoles, exhibit significant biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov For instance, studies on 1,4-naphthalenedione derivatives revealed that incorporating a (1,2,4-triazolyl)-amino moiety resulted in potent antifungal activity against Candida albicans, Aspergillus niger, and Tricophyton mentagrophytes. elsevierpure.com Similarly, new azole derivatives have been synthesized and shown to inhibit the growth of Candida albicans by interfering with ergosterol (B1671047) biosynthesis. nih.gov The exploration of derivatives from this compound follows this strategy, aiming to create novel compounds with efficacy against various microbial pathogens. nih.govmdpi.com
Table 2: Classes of Heterocyclic Derivatives and Their Potential Bioactivity
| Derivative Class | General Bioactivity Noted in Literature | Relevant Pathogens |
| Triazoles | Antifungal nih.gov | Candida albicans, Aspergillus fumigatus nih.gov |
| Thiazoles | Antibacterial, Antifungal researchgate.net | Bacillus subtilis, Candida tropicalis researchgate.net |
| Naphthalenediones | Antifungal, Antibacterial elsevierpure.com | Candida albicans, Staphylococcus aureus elsevierpure.com |
| Quinoxalines | Antimicrobial | Broad-spectrum potential |
| Chloroflavones | Antimicrobial nih.gov | Enterococcus faecalis, Staphylococcus aureus nih.gov |
Structure-Activity Relationship (SAR) Studies for Investigating Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR investigations focus on how specific structural modifications influence their antimicrobial or other biological effects.
Key aspects of SAR for these derivatives include:
The Role of the Chlorine Atom : The chlorine atom is an important feature. It acts as an electron-withdrawing group, which can enhance the reactivity of the molecule. Its position can significantly influence antimicrobial activity, as seen in studies of chloroflavones and other chlorinated compounds. nih.govnih.gov
Nature of the Heterocyclic Ring : The type of heterocyclic ring formed (e.g., triazole, thiazole, pyran) is a primary determinant of the compound's bioactivity profile. researchgate.netnih.govresearchgate.net
Substituents on the Ring : Modifications to the substituents on the heterocyclic ring can fine-tune the compound's properties, such as lipophilicity and steric profile, which affects how it interacts with its biological target. For example, adding electron-withdrawing groups like -NO2 or -CF3 to a phenyl ring substituent can enhance antifungal activity in some triazole series. nih.gov SAR studies on indolin-2-one derivatives showed that the position of a chloro substituent on a pyrrole (B145914) ring significantly affected activity against VEGFR2. nih.gov
Table 3: Hypothetical SAR for this compound Derivatives
| Structural Modification | Potential Impact on Bioactivity | Rationale |
| Removal of Chlorine Atom | Decrease in reactivity/potency | The chlorine atom enhances electrophilicity and can be a crucial interaction point. |
| Varying Heterocyclic Core | Alteration of activity spectrum | Different ring systems have distinct electronic and steric properties, targeting different biological macromolecules. |
| Adding Lipophilic Groups | Increased membrane permeability | May enhance activity against intracellular targets or improve absorption. |
| Introducing Polar Groups | Increased water solubility | Could affect distribution in biological systems. |
Pharmacokinetic Research Methodologies
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For a reactive research chemical like this compound, these studies are typically conducted at a preclinical research level to understand its behavior in biological systems.
Stability and Degradation Studies in Biological Matrices
Given its chemical structure, this compound is expected to be relatively unstable in biological matrices such as plasma or tissue homogenates. The α-haloketone is a reactive electrophile susceptible to degradation via several pathways. wikipedia.org
Nucleophilic Substitution : The chlorine atom can be readily displaced by biological nucleophiles. This includes hydrolysis by water or reaction with the thiol groups of cysteine residues in proteins and peptides like glutathione.
Reduction : The ketone functionalities can be reduced by cellular enzymes to form the corresponding diol, 1-chlorobutane-2,3-diol.
pH-Dependent Degradation : The stability of compounds can be highly dependent on pH. Studies on other molecules have shown that degradation rates can vary significantly between the acidic environment of the stomach (pH ~1.2) and the neutral pH of the blood (pH ~7.4). nih.gov α-Haloketones can be prone to decomposition in both acidic and basic media. nih.gov
Research methodologies for these studies involve incubating the compound in the biological matrix of interest (e.g., plasma, buffer at physiological pH) and monitoring its concentration over time using a suitable analytical technique, such as HPLC. nih.gov
Chromatographic Analytical Methods for Research-Level Detection (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the detection and quantification of this compound and its derivatives in research settings. sielc.com The method is valued for its precision, reproducibility, and applicability to a wide range of compounds. lichrom.com
A typical research-level HPLC method for this compound would involve:
Mode : Reverse-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. sielc.com
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. sielc.comsielc.com A small amount of acid, such as phosphoric acid or formic acid, is often added to improve peak shape and ensure reproducibility. Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com
Detection : UV detection is suitable due to the presence of the carbonyl chromophores in the molecule. sielc.com
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, particularly for analyzing the compound's metabolites or reduced forms, such as 2,3-butanediol, after derivatization. nist.govnih.gov
Table 4: Example HPLC Parameters for Analysis of this compound
| Parameter | Condition | Rationale/Comments |
| Column | Newcrom R1 (or other C18 column) sielc.com | Provides good retention and separation for small organic molecules. |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid sielc.com | Standard reverse-phase eluents. Acid improves peak shape. |
| Detection | UV (e.g., 260 nm for a related dione) sielc.com | Carbonyl groups absorb in the UV range. |
| Flow Rate | 0.2 - 1.0 mL/min | Typical analytical flow rates. |
| Application | Quantification in stability studies, reaction monitoring. sielc.com | Suitable for pharmacokinetic research and synthesis control. |
Q & A
Q. What are the key physical and chemical properties of 1-Chlorobutane-2,3-dione, and how are they experimentally determined?
Answer: this compound (CAS 5559-62-6) is characterized by the molecular formula C₄H₅ClO₂ and molecular weight 120.53 g/mol . Key properties include:
- Density : 1.203 g/cm³
- Boiling Point : 129.9°C at 760 mmHg
- Flash Point : 42°C (closed cup) .
Experimental determination methods:
- Boiling Point/Flash Point : Measured using ASTM D93 (Pensky-Martens apparatus) or similar standardized methods.
- Structural Confirmation : NMR (¹H/¹³C) and IR spectroscopy validate the diketone and chloro-functional groups. GC-MS or HPLC ensures purity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: Safety measures align with OSHA and GHS standards for chlorinated diketones:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves (0.7 mm thickness, fluorocarbon rubber recommended), safety goggles, and flame-retardant lab coats .
- Storage : Store in sealed containers at 2–8°C in well-ventilated, fireproof cabinets away from oxidizers .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .
Q. How is this compound synthesized, and what are common intermediates?
Answer: A typical synthesis involves chlorination of butane-2,3-dione using reagents like thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions. Example protocol:
React butane-2,3-dione with SOCl₂ in dichloromethane at 0–5°C.
Stir for 12 hours under nitrogen.
Purify via vacuum distillation (yield: ~65–75%) .
Key Intermediate : 2,3-Butanedione (precursor) is synthesized via oxidation of 2-butanone or enzymatic pathways .
Advanced Research Questions
Q. How does radical chlorination of 1-Chlorobutane derivatives influence isomer distribution, and what mechanistic insights does this provide?
Answer: Radical chlorination of 1-Chlorobutane produces dichlorinated isomers (e.g., 1,2-, 1,3-, and 1,4-dichlorobutane). Experimental data shows:
| Isomer | Abundance (%) |
|---|---|
| 1,1-dichlorobutane | 5.9 |
| 1,2-dichlorobutane | 21.1 |
| 1,3-dichlorobutane | 48.7 |
| 1,4-dichlorobutane | 24.3 |
Mechanistic Insight : Higher stability of secondary C-Cl bonds and radical chain propagation favor 1,3- and 1,4-isomers. Computational studies (e.g., DFT) can model radical stability and transition states.
Q. What challenges arise in characterizing this compound derivatives via crystallography, and how are they resolved?
Answer: Challenges include:
- Low Melting Points : Complicates single-crystal growth. Use slow evaporation in polar solvents (e.g., ethyl acetate/hexane).
- Disorder in Crystal Lattices : High-resolution X-ray diffraction (HR-XRD) with SHELX software refines positional parameters .
Example : Derivatives like 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione are resolved using synchrotron radiation for weak diffraction signals .
Q. How are this compound derivatives applied in organocatalytic cascades, and what stereochemical outcomes are observed?
Answer: The diketone moiety acts as a dipolarophile in Michael addition-cyclization cascades . For example:
- Reaction : Enantioselective vinylogous Michael addition of 2-alkylidene indane-1,3-diones with enals.
- Outcome : Stereocontrolled synthesis of indane-1,3-dione derivatives with >90% ee using cinchona alkaloid catalysts .
Key Factor : Electron-withdrawing chloro groups enhance electrophilicity, directing regioselectivity toward β-carbonyl positions.
Q. What analytical methods resolve data contradictions in quantifying trace impurities in this compound batches?
Answer: Contradictions arise from:
- GC-MS False Positives : Co-eluting isomers. Use orthogonal methods like HPLC-DAD (Diode Array Detection) with C18 columns (ACN/water gradient).
- NMR Signal Overlap : Apply 2D techniques (HSQC, HMBC) to distinguish carbonyl and chloro environments .
Validation : Spiking with authentic standards and cross-referencing with high-purity commercial samples (e.g., Thermo Fisher) .
Q. How do structural modifications of this compound impact its bioactivity in antimicrobial studies?
Answer: Structure-activity relationship (SAR) studies on indoline-2,3-dione analogs reveal:
- Chloro Substitution : Enhances lipophilicity and membrane penetration (MIC reduction by 4–8× against S. aureus).
- Diketone Rigidity : Planar structures improve DNA gyrase binding (IC₅₀: 0.8–1.2 µM) .
Synthetic Strategy : Introduce aryl groups at C-5 via Ullmann coupling or Pd-catalyzed cross-coupling .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
